Photoacid Generation Quantum Yield: Benzyl-Substituted THT Salt Outperforms Triphenylsulfonium Analog
In direct comparative photolysis studies under identical irradiation conditions (254 nm UV, acetonitrile solution), 1-benzyltetrahydrothiophenium hexafluorophosphate exhibits a photoacid generation quantum yield (Φₐ) of 0.08, which is approximately 1.6-fold higher than that of triphenylsulfonium hexafluorophosphate (Φₐ = 0.05) measured under the same conditions [1]. This measurement was conducted using a standardized acid-sensitive dye assay with Rhodamine B as the acid indicator. The enhanced quantum yield is attributed to the more efficient photochemical cleavage pathway of the benzyl–sulfur bond in the benzyltetrahydrothiophenium cation relative to the aryl–sulfur bond cleavage in triarylsulfonium systems.
| Evidence Dimension | Photoacid generation quantum yield (Φₐ) at 254 nm |
|---|---|
| Target Compound Data | Φₐ = 0.08 |
| Comparator Or Baseline | Triphenylsulfonium hexafluorophosphate: Φₐ = 0.05 |
| Quantified Difference | 1.6× higher quantum yield (0.08 vs. 0.05) |
| Conditions | Acetonitrile solution, 254 nm UV irradiation, Rhodamine B acid indicator assay at 25°C |
Why This Matters
Higher quantum yield translates directly to lower photoinitiator loading requirements and reduced UV exposure time in photopolymerization formulations, improving both cost efficiency and throughput in UV curing applications.
- [1] Ma, X.-H.; Yamamoto, Y.; Hayashi, K. Photoinduced and Radiation-Induced Cationic Polymerizations of Tetrahydrofuran by Various Sulfonium Hexafluorophosphate Salts. Macromolecules 1989, 22 (5), 1999–2005. View Source
